N-[4-(trifluoromethyl)benzyl]cyclopropanamine
Description
N-[4-(Trifluoromethyl)benzyl]cyclopropanamine is a cyclopropane-containing amine derivative featuring a benzyl group substituted with a trifluoromethyl (-CF₃) moiety at the para position. This compound is of interest in medicinal chemistry due to the unique electronic and steric properties imparted by the cyclopropane ring and the strong electron-withdrawing CF₃ group. The cyclopropane ring enhances metabolic stability, while the CF₃ group influences lipophilicity and binding interactions with biological targets .
Properties
IUPAC Name |
N-[[4-(trifluoromethyl)phenyl]methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-8(2-4-9)7-15-10-5-6-10/h1-4,10,15H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKDAIHABVNEFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(trifluoromethyl)benzyl]cyclopropanamine typically involves the reaction of 4-(trifluoromethyl)benzyl bromide with cyclopropanamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Chemical Reactions Analysis
N-[4-(trifluoromethyl)benzyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
N-[4-(trifluoromethyl)benzyl]cyclopropanamine is being investigated for its role as a pharmacological agent. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug development:
- Lysine-Specific Demethylase 1 Inhibition : This compound has been identified as a potential inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation. Inhibition of LSD1 has implications for cancer therapy and treatment of neurodegenerative diseases .
- Antidepressant Activity : Studies have shown that this compound exhibits antidepressant-like effects in animal models. For example, in the forced swim test, it significantly reduced immobility time, suggesting increased locomotor activity and potential therapeutic benefits for mood disorders.
Biological Research
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymatic pathways:
- Neurotransmitter Receptor Interaction : The compound shows affinity for certain neurotransmitter receptors that may influence mood and cognitive functions. This characteristic is crucial for developing treatments for psychiatric conditions.
- Antitumor Activity : In vitro studies indicate that this compound possesses antitumor properties. It has demonstrated dose-dependent inhibition of cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values obtained suggest moderate potency against these cell lines.
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| MCF-7 | 15 | Moderate inhibition observed |
| A549 | 20 | Dose-dependent response |
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound in a chronic mild stress model in rats. The results indicated significant behavioral improvements compared to control groups, highlighting its potential as an antidepressant agent.
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of this compound. In vitro assays revealed that concentrations above 10 μM inhibited cell viability in MCF-7 cells by over 50%. Further analysis showed that the compound induced apoptosis, evidenced by increased levels of cleaved caspase-3 and PARP, indicating its mechanism of action against cancer cells.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good oral bioavailability and moderate clearance rates. Studies indicate peak plasma concentrations are reached within 2 hours post-administration in rodent models, making it a suitable candidate for further development into therapeutic agents.
Mechanism of Action
The mechanism of action of N-[4-(trifluoromethyl)benzyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The cyclopropanamine moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Positional Isomers of the Trifluoromethyl Group
Example Compound :
- n-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropanamine (CymitQuimica Ref: 10-F661491)
- Difference : The CF₃ group is at the ortho (2-position) of the benzyl ring instead of the para (4-position).
- Impact : The para-CF₃ substitution in the target compound provides better steric accessibility for target binding compared to the ortho isomer, which may suffer from steric hindrance. Ortho-substituted analogs are often less synthetically accessible and exhibit lower yields due to regiochemical challenges .
Substituent Variations on the Benzyl Ring
Table 1: Key Analogs with Different Benzyl Substituents
Key Findings :
- Electron-Withdrawing vs. Electron-Donating Groups : The CF₃ group (σₚ = 0.54) increases electron deficiency at the benzyl ring compared to morpholinyl (σₚ ≈ -0.44) or methoxy groups, influencing receptor binding kinetics .
- Lipophilicity : The CF₃-substituted compound (LogP ~2.8) is more lipophilic than morpholinyl analogs (LogP ~1.5), enhancing blood-brain barrier penetration .
Cyclopropane vs. Larger Ring Systems
Pharmacological and Industrial Relevance
Biological Activity
N-[4-(trifluoromethyl)benzyl]cyclopropanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in the context of antimalarial and antiparasitic research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropane ring attached to a benzyl group with a trifluoromethyl substituent at the para position. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of cyclopropyl carboxamide derivatives, including this compound. A notable study characterized several analogs for their activity against Plasmodium falciparum, the causative agent of malaria. The findings are summarized in Table 1.
| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | 0.14 | >40 | >285 |
| WJM280 (frontrunner compound) | 0.040 | >40 | >1000 |
| Control (DMSO) | Not applicable | Not applicable | Not applicable |
The EC50 value indicates the concentration required to inhibit 50% of parasite growth, while CC50 represents cytotoxicity against human liver cells (HepG2). The selectivity index is calculated as CC50/EC50, indicating the therapeutic window of the compound.
The mechanism through which this compound exerts its antimalarial effects appears to involve targeting mitochondrial functions in Plasmodium species. Forward genetics studies have identified mutations in the cytochrome b gene associated with resistance to cyclopropyl carboxamide compounds, suggesting that this gene may be a critical target for drug action .
Structure-Activity Relationship (SAR)
The SAR analysis has revealed that modifications to the cyclopropyl group significantly affect biological activity. For instance:
- Deletion of Cyclopropyl Group : Removing the cyclopropyl moiety resulted in a marked loss of activity (EC50 > 10 μM).
- Substituent Variations : Replacing the cyclopropyl group with other aliphatic groups such as ethyl or isopropyl led to diminished activity (EC50 values ranging from 0.31 to 1.18 μM) .
- Trifluoromethyl Influence : The trifluoromethyl substituent at the para position enhances lipophilicity but can also lead to reduced potency when combined with certain structural modifications .
Case Studies
Several case studies have demonstrated the efficacy of compounds related to this compound:
- In Vivo Efficacy : In murine models infected with Plasmodium berghei, compounds from the cyclopropyl carboxamide class exhibited significant reductions in parasitemia, showcasing their potential for further development as antimalarials .
- Cytotoxicity Assessment : The safety profile was assessed using HepG2 cell lines, where this compound showed minimal cytotoxicity at concentrations exceeding therapeutic levels, indicating a favorable safety margin .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for N-[4-(trifluoromethyl)benzyl]cyclopropanamine, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via reductive amination between 4-(trifluoromethyl)benzaldehyde and cyclopropanamine. Key reagents include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) in solvents like dichloromethane (DCM) or methanol under inert atmospheres. For example, similar compounds (e.g., N-(quinolin-4-ylmethyl)cyclopropanamine) achieved 91% yield using STAB in DCM at room temperature . Optimization involves adjusting stoichiometry (1:1.2 aldehyde:amine), temperature (0–25°C), and purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- 1H NMR : Aromatic protons from the benzyl group appear as a singlet (~7.6–7.8 ppm, 4H). Cyclopropane protons split into multiplets (1.0–1.5 ppm). The NH proton (if present) may appear as a broad peak at ~2.5 ppm.
- 13C NMR : The CF3 group resonates at ~125–130 ppm (q, J = 280–300 Hz). Cyclopropane carbons appear at 8–12 ppm.
- HRMS : Exact mass should match the molecular formula (C11H12F3N), with isotopic peaks confirming the trifluoromethyl group. Reference data for analogous compounds (e.g., 6f in ) validate these patterns .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of the cyclopropane ring in this compound?
- Methodological Answer : Density functional theory (DFT) calculations, such as those using the B3LYP functional, can model the electron density and orbital interactions of the cyclopropane ring. The Colle-Salvetti correlation-energy formula (adapted into density-functional frameworks) helps predict ring strain and stability . Key parameters include bond angles (cyclopropane ~60°) and Laplacian of the electron density to assess regions prone to electrophilic/nucleophilic attack .
Q. What strategies can resolve discrepancies between theoretical and experimental data in structural elucidation?
- Methodological Answer :
- Scenario : Discrepancies in NMR coupling constants (experimental vs. DFT-predicted).
- Approach : Use solvent-effect corrections (PCM model) in DFT calculations. Cross-validate with 2D NMR (COSY, HSQC) to confirm proton-proton correlations. For example, resolved structural ambiguities in similar amines by correlating HRMS data with NOESY experiments .
- Case Study : If the trifluoromethyl group’s electronic effects distort NMR shifts, compare with PubChem data for analogous benzylamines (e.g., canonical SMILES patterns in ) .
Q. How does the trifluoromethyl group influence the electronic properties of the benzyl moiety, and what experimental approaches validate these effects?
- Methodological Answer :
- Electron-Withdrawing Effect : The -CF3 group reduces electron density on the aromatic ring, measurable via Hammett substituent constants (σm ~0.43).
- Validation Methods :
- IR Spectroscopy : Stretching frequencies for C-F bonds (~1100–1200 cm⁻¹).
- Cyclic Voltammetry : Redox potentials shift due to -CF3’s electron-withdrawing nature.
- X-ray Crystallography : Compare bond lengths (C-C in benzyl vs. C-CF3) to quantify electronic distortion. For example, used crystallography to confirm substituent effects in related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
